molecular formula C18H25F3N2 B5800817 1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine

1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B5800817
M. Wt: 326.4 g/mol
InChI Key: KBBBHDBPAVYWLF-UHFFFAOYSA-N
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Description

1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound features a cycloheptyl group attached to the piperazine ring and a trifluoromethyl-substituted phenyl group. The presence of the trifluoromethyl group is significant as it often imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the reaction of 1-cycloheptylpiperazine with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced piperazine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including interactions with various receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter systems.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The trifluoromethyl group enhances the compound’s ability to cross biological membranes and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of receptors and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-trifluoromethylphenylpiperazine: A related compound with similar structural features but lacking the cycloheptyl group.

    meta-chlorophenylpiperazine: Another piperazine derivative with a chlorophenyl group instead of a trifluoromethyl group.

Uniqueness

1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both the cycloheptyl and trifluoromethyl groups. These groups confer distinct chemical and biological properties, such as enhanced lipophilicity and potential for specific receptor interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2/c19-18(20,21)15-6-5-9-17(14-15)23-12-10-22(11-13-23)16-7-3-1-2-4-8-16/h5-6,9,14,16H,1-4,7-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBBHDBPAVYWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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